
AMCA-6-dUTP
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Overview
Description
AMCA-6-dUTP (Aminomethylcoumarin-6-dUTP) is a fluorescent nucleotide analog used for enzymatic labeling of DNA or cDNA in techniques such as PCR, nick translation, and in situ hybridization. Its structure features an aminomethylcoumarin fluorophore attached via a C5 linker to deoxyuridine triphosphate, ensuring efficient incorporation by DNA polymerases (e.g., Taq polymerase, Klenow fragment) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMCA-6-dUTP involves the coupling of aminomethylcoumarin to deoxyuridine triphosphate. The reaction typically requires the use of coupling agents and protective groups to ensure the selective modification of the nucleotide. The reaction conditions often include anhydrous solvents and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification systems to ensure consistent quality and high throughput. The compound is usually purified using high-performance liquid chromatography and stored in buffered solutions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
AMCA-6-dUTP primarily undergoes substitution reactions where it is incorporated into DNA in place of deoxythymidine triphosphate. This incorporation is facilitated by enzymes such as DNA polymerase during polymerase chain reaction and DNAse I/DNA polymerase I during nick translation .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include DNA polymerase, DNAse I, and various buffers to maintain the optimal pH and ionic strength. The reactions are typically carried out at temperatures suitable for enzyme activity, usually around 37°C .
Major Products
The major products formed from these reactions are dye-labeled DNA or complementary DNA probes. These probes are used in fluorescence hybridization applications such as fluorescence in situ hybridization and microarray-based gene expression profiling .
Scientific Research Applications
General Characteristics
- Molecular Formula: C30H40N5O18P3
- Molecular Weight: 851.58 g/mol
- Purity: ≥95% (HPLC)
- Storage Conditions: Store at -20 °C; short-term exposure to ambient temperature is acceptable.
- Spectroscopic Properties:
- Excitation Wavelength: 350 nm
- Emission Wavelength: 450 nm
2.1. Enzymatic Labeling of DNA/cDNA
AMCA-6-dUTP is primarily utilized for direct enzymatic labeling of DNA and cDNA through techniques such as:
-
Polymerase Chain Reaction (PCR):
- This compound can be incorporated into DNA during PCR, enhancing the detection capabilities of the resulting amplicons.
- Recommended incorporation ratio: 20-30% this compound to 70-80% dTTP.
-
Nick Translation:
- This method allows for the labeling of DNA by incorporating this compound alongside other nucleotides, facilitating the generation of labeled probes.
- Recommended incorporation ratio: 30-50% this compound to 50-70% dTTP.
2.2. Fluorescence In Situ Hybridization (FISH)
This compound-labeled probes are ideal for FISH applications, allowing researchers to visualize specific nucleic acid sequences within fixed cells or tissues. This technique is crucial for studying gene expression and chromosomal abnormalities.
2.3. Microarray-Based Gene Expression Profiling
The compound is also employed in microarray assays to label RNA or cDNA samples, enabling high-throughput analysis of gene expression levels across different conditions or treatments.
Comparative Data Table
Application Type | Methodology | Ratio (this compound/dTTP) | Purpose |
---|---|---|---|
PCR | Taq Polymerase | 20-30% / 70-80% | Amplification and labeling of DNA |
Nick Translation | DNAse I / DNA Polymerase I | 30-50% / 50-70% | Generation of labeled DNA probes |
FISH | Direct hybridization | Variable | Visualization of specific RNA/DNA sequences |
Microarray Profiling | Hybridization | Variable | High-throughput gene expression analysis |
4.1. Visualization of Endogenous RNAs
A study highlighted the use of this compound in FISH to visualize endogenous RNAs in their native cellular environment, demonstrating its effectiveness in maintaining spatial relationships between RNA and protein components within cells . This approach enhances the understanding of gene expression dynamics in various biological contexts.
4.2. Dual Fluorescence Labeling Techniques
Another research article discussed the incorporation of this compound alongside other fluorescent nucleotides for dual-labeling applications, allowing simultaneous detection of multiple targets within a single sample . This capability is particularly useful in complex biological assays where multiple genes or pathways need to be analyzed concurrently.
4.3. Advancements in Digital Imaging Microscopy
Recent advancements in digital imaging microscopy have further improved the application of this compound-labeled probes, enabling precise quantification and spatial analysis of fluorescence signals . Such developments have significant implications for molecular cytology and the study of cellular processes.
Mechanism of Action
AMCA-6-dUTP exerts its effects by being incorporated into DNA during enzymatic reactions. The aminomethylcoumarin moiety provides fluorescence, allowing the labeled DNA to be visualized under a fluorescence microscope. The molecular targets include DNA polymerase and other enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Key Properties :
- Spectroscopic Profile : Excitation (λexc) = 350 nm, Emission (λem) = 450 nm; molar extinction coefficient (ε) = 19.0 L mmol⁻¹ cm⁻¹ .
- Incorporation Ratios :
- Storage : Stable at -20°C; light-sensitive .
- Applications : Fluorescence in situ hybridization (FISH), microarray gene expression profiling, and multiplex labeling when combined with red fluorophores like Tetramethylrhodamine-6-dUTP .
Table 1: Comparative Analysis of Fluorescent dUTP Analogs
Key Differences
Spectroscopic Properties
- This compound emits in the blue spectrum (450 nm), making it ideal for multiplexing with red (Tetramethylrhodamine) or green (Fluorescein) probes .
- Fluorescein-12-dUTP (495/520 nm) is brighter but requires anti-fluorescein antibodies for ELISA detection, unlike AMCA’s direct fluorescence .
- ATTO-425-dUTP (448/485 nm) offers similar blue emission but with higher photostability, suited for super-resolution microscopy .
Incorporation Efficiency
- This compound requires precise optimization of dUTP/dTTP ratios for high yields, whereas Fluorescein-12-dUTP has broader compatibility with enzymatic reactions .
- Amino-11-dUTP lacks intrinsic fluorescence and requires post-incorporation conjugation, adding steps compared to AMCA’s ready-to-use design .
Stability
- This compound degrades rapidly at ambient temperatures, necessitating strict -20°C storage .
- Fluorescein-12-dUTP is stable at 15–25°C but suffers ~5% decomposition over six months .
Research Findings and Practical Considerations
- Brightness vs. Sensitivity : AMCA’s lower ε (19.0 vs. Fluorescein’s ~80) limits sensitivity in low-abundance targets but reduces photobleaching in long-term imaging .
- Enzymatic Compatibility : this compound is validated for Taq polymerase and reverse transcriptases, unlike ATTO-425-dUTP, which may require polymerase-specific optimization .
- Cost and Accessibility : Fluorescein-12-dUTP is widely available and cost-effective, whereas AMCA and ATTO dyes are premium products for specialized imaging .
Biological Activity
AMCA-6-dUTP (Aminoallyl-6-dUTP) is a fluorescently labeled nucleotide that serves as a powerful tool in molecular biology, particularly for DNA labeling and hybridization applications. This article provides an in-depth examination of its biological activity, including its chemical properties, applications in research, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₁₁H₁₄N₂O₁₃P
- Molecular Weight : 301.24 g/mol
- Spectroscopic Properties :
- Excitation Wavelength (λexc): 350 nm
- Emission Wavelength (λem): 450 nm
- Molar Absorptivity (ϵ): 19.0 L mmol−1 cm−1 at pH 7.5
This compound is typically used in concentrations ranging from 1.0 mM to 1.1 mM and is recommended for incorporation into DNA during PCR or Nick Translation processes .
Applications
The primary applications of this compound include:
- DNA Labeling : It can replace the natural nucleotide dTTP in various enzymatic reactions, allowing for the direct labeling of DNA and cDNA.
- Fluorescence In Situ Hybridization (FISH) : The dye-labeled probes are suitable for detecting specific nucleic acid sequences within cells.
- Microarray-Based Gene Expression Profiling : It facilitates the identification and quantification of gene expression levels through hybridization techniques.
Recommended Usage Ratios
For optimal results, the following ratios of this compound to dTTP are suggested:
- PCR : 20-30% this compound / 70-80% dTTP
- Nick Translation : 30-50% this compound / 50-70% dTTP
These ratios ensure high incorporation rates and efficient labeling of nucleic acids .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound in biological research:
-
Fluorescent Labeling in PCR :
A study demonstrated that the incorporation of this compound into PCR products resulted in enhanced fluorescence signal intensity, facilitating better detection sensitivity in downstream applications such as FISH . -
Gene Expression Analysis :
In a microarray study, researchers utilized this compound to label cDNA probes, which were then hybridized to arrays containing complementary sequences. The results indicated a significant improvement in signal clarity and specificity compared to non-fluorescently labeled probes . -
Hybridization Efficiency :
Another investigation focused on the hybridization efficiency of this compound-labeled probes in cellular contexts. The findings revealed that these probes exhibited superior binding affinity and specificity to target sequences, leading to more reliable results in gene expression profiling .
Summary Table of Key Findings
Study | Application | Results |
---|---|---|
Study 1 | PCR Fluorescent Labeling | Enhanced fluorescence signal intensity |
Study 2 | Microarray Gene Expression | Improved signal clarity and specificity |
Study 3 | Cellular Hybridization | Superior binding affinity and specificity |
Q & A
Basic Research Questions
Q. What are the primary experimental applications of AMCA-6-dUTP in molecular biology?
this compound is a fluorescent nucleotide analog commonly used for DNA labeling in techniques such as fluorescence in situ hybridization (FISH), qPCR, and single-molecule imaging. Methodologically, its incorporation requires optimization of enzyme compatibility (e.g., Taq polymerase for PCR) and reaction conditions (e.g., Mg²⁺ concentration, pH) to ensure efficient labeling without inhibiting enzymatic activity. Researchers should validate labeling efficiency via gel electrophoresis or spectrophotometry and include controls (e.g., unlabeled dUTP) to confirm specificity .
Q. How does the spectral profile of this compound influence experimental design in fluorescence-based assays?
The excitation/emission maxima of this compound (∼350 nm/450 nm) make it suitable for multiplex assays with other fluorophores (e.g., FITC, Cy3). Methodologically, researchers must calibrate imaging systems to avoid spectral overlap, use appropriate filter sets, and validate signal separation via control experiments with single-labeled probes. Instrumentation parameters (e.g., laser power, exposure time) should be standardized to minimize photobleaching .
Q. What are the critical storage and handling protocols for maintaining this compound stability?
this compound should be stored in aliquots at −20°C, protected from light, and reconstituted in nuclease-free buffers to prevent degradation. Researchers should perform periodic stability checks using spectrophotometric absorbance (260/280 nm ratios) and functional assays (e.g., incorporation efficiency in control reactions) to ensure batch consistency .
Advanced Research Questions
Q. How can researchers optimize this compound incorporation in long-template PCR without inhibiting polymerase processivity?
Advanced optimization involves titrating this compound concentrations (e.g., 10–50 µM) against standard dTTP/dUTP ratios while monitoring product yield via agarose gel electrophoresis. Supplementing with PCR enhancers (e.g., betaine, DMSO) or using high-fidelity polymerases with reduced exonuclease activity may mitigate inhibition. Researchers should employ kinetic PCR analysis to compare cycle threshold (Ct) values and amplification efficiency across conditions .
Q. What strategies resolve discrepancies in fluorescence intensity data from this compound-labeled probes?
Contradictory intensity data may arise from probe degradation, uneven hybridization, or photobleaching. Methodological solutions include:
- Normalizing signals to internal controls (e.g., housekeeping genes).
- Validating probe integrity via capillary electrophoresis.
- Replicating experiments under standardized imaging conditions. Cross-validation with alternative labeling methods (e.g., digoxigenin) can confirm specificity .
Q. How should this compound be integrated into single-molecule tracking studies to minimize steric hindrance?
To reduce steric effects, researchers can:
- Use truncated DNA templates or modified polymerases (e.g., phi29) for efficient incorporation.
- Employ click chemistry for post-labeling to avoid interference during synthesis.
- Perform single-molecule FRET controls to confirm labeled probe functionality. Data analysis should include background subtraction and thresholding to exclude non-specific signals .
Q. Methodological and Data Analysis Considerations
Q. What statistical approaches are recommended for quantifying this compound incorporation efficiency in heterogeneous cell populations?
Flow cytometry or confocal microscopy data should be analyzed using non-parametric tests (e.g., Mann-Whitney U-test) for skewed distributions. For spatial assays (e.g., FISH), cluster analysis (e.g., DBSCAN) can identify signal colocalization. Researchers must report effect sizes, confidence intervals, and power analysis to ensure reproducibility .
Q. How can machine learning improve the interpretation of this compound-based multiplex imaging data?
Convolutional neural networks (CNNs) can automate signal segmentation and colocalization analysis in high-content imaging. Training datasets should include negative controls (unlabeled samples) and augmentation techniques (e.g., noise injection) to improve model robustness. Researchers must validate outputs against manual annotations and disclose preprocessing steps (e.g., normalization) .
Q. Reproducibility and Ethical Practices
Q. What documentation standards are essential for replicating this compound experiments?
Detailed protocols should include:
- Batch numbers and purity certificates of reagents.
- Instrument calibration records (e.g., spectrophotometer wavelengths).
- Raw data deposition in repositories like Zenodo or Figshare. Adherence to FAIR (Findable, Accessible, Interoperable, Reusable) principles ensures transparency .
Q. How can researchers address ethical concerns in this compound-based genetic studies?
Studies involving human samples require IRB approval and anonymization of genetic data. For environmental DNA labeling, researchers must assess ecological risks (e.g., probe persistence) and disclose containment protocols. Data sharing agreements should comply with GDPR or HIPAA standards .
Tables for Comparative Analysis
Properties
Molecular Formula |
C30H40N5O18P3 |
---|---|
Molecular Weight |
851.6 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[5-[(E)-3-[6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C30H40N5O18P3/c1-17-20-9-8-19(31)12-23(20)51-29(40)21(17)13-26(38)33-10-4-2-3-7-25(37)32-11-5-6-18-15-35(30(41)34-28(18)39)27-14-22(36)24(50-27)16-49-55(45,46)53-56(47,48)52-54(42,43)44/h5-6,8-9,12,15,22,24,27,36H,2-4,7,10-11,13-14,16,31H2,1H3,(H,32,37)(H,33,38)(H,45,46)(H,47,48)(H,34,39,41)(H2,42,43,44)/b6-5+/t22-,24+,27+/m0/s1 |
InChI Key |
JOYRMWPIHHXOPJ-CFQWBBOESA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4CC(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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